![molecular formula C16H14N6S B2552796 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 477709-23-2](/img/structure/B2552796.png)
4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyrazole ring, and a triazole ring. These rings are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrrole ring, a pyrazole ring, and a triazole ring. These rings are likely to contribute to the compound’s chemical properties and potential biological activity .Scientific Research Applications
- These derivatives were evaluated for antibacterial activity and inhibition of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes .
- These derivatives were explored as potential agents against malaria, trypanosomiasis, and leishmaniasis .
- A compound derived from this structure, (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) , exhibited serotonin uptake inhibition comparable to the standard drug sertraline .
Antibacterial Activity and Enzyme Inhibition
Antimalarial and Antitrypanosomal Agents
Tubulin Polymerization Inhibition
Serotonin Reuptake Inhibition
Stimulation of Monoclonal Antibody (mAb) Production
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-20-14(18-19-16(20)23)13-11-17-22(12-7-3-2-4-8-12)15(13)21-9-5-6-10-21/h2-11H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMXAHMLFGWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333703 | |
Record name | 4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
477709-23-2 | |
Record name | 4-methyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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